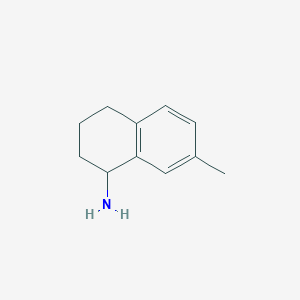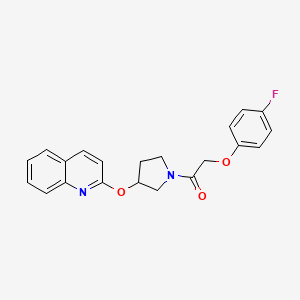
2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
- Antitumor Agents : Compounds structurally related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone" have been synthesized and shown potent anti-proliferative activity against human cancer cell lines. For instance, 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one demonstrated significant anticancer activity both in vitro and in vivo in a Hep3B xenograft nude mice model, suggesting its potential as a clinical trial candidate for cancer treatment (Huang et al., 2013).
- Anti-Cancer Agent : A newly synthesized derivative showed high antiproliferative activity, suggesting its potential as an anti-cancer agent. It acts by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, as well as blocking the cell cycle (Via et al., 2008).
Catalytic Behavior and Synthesis
- Catalytic Activities : Iron and cobalt complexes using derivatives of "this compound" showed good catalytic activities for ethylene reactivity, indicating their potential in polymerization and oligomerization processes (Sun et al., 2007).
Biological and Chemical Sensing
- Chemosensor for Zn2+ : A chemosensor based on related compounds has been synthesized for detecting Zn2+ in living cells and aqueous solution, highlighting its potential in biological and environmental monitoring (Park et al., 2015).
Antibacterial Activity
- Antibacterial Agents : Variants of this compound have shown potential antibacterial activity against various bacterial strains, suggesting their use in developing new antibacterial drugs (Joshi et al., 2011).
Anti-Inflammatory Evaluation
- Anti-Inflammatory Properties : Certain derivatives have been evaluated for their anti-inflammatory effects, demonstrating their potential in treating inflammatory conditions (Chen et al., 2006).
Spectroscopic Properties
- Spectroscopic Analysis : Studies on the spectroscopic properties of derivatives have been conducted, providing insights into their electronic absorption and fluorescence characteristics, useful in material sciences (Al-Ansari, 2016).
Molecular Design and Docking Studies
- c-Met Kinase Inhibitors : Docking studies of similar compounds have been performed to understand their molecular interactions, aiding in the design of more effective c-Met kinase inhibitors, important in cancer therapeutics (Caballero et al., 2011).
Fluorescence Detection
- Selective Detection of Fluoride : Compounds with a fused quinoline system, including a pyrrole ring, have been used for selective detection of fluoride using fluorescence methods, relevant in analytical chemistry (Akula et al., 2015).
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-21(25)24-12-11-18(13-24)27-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,18H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJURCKIMYKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxol-5-yl)-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2512562.png)
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)
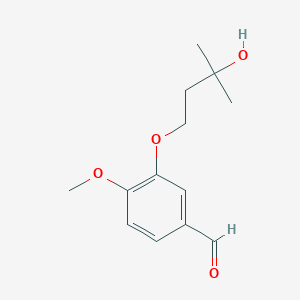
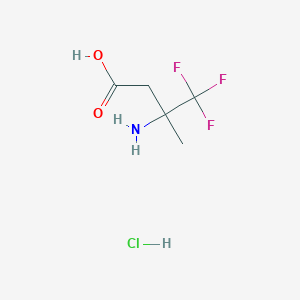
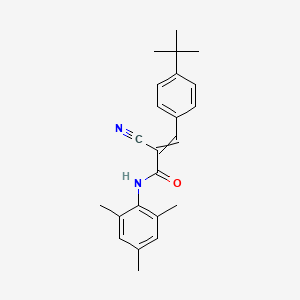
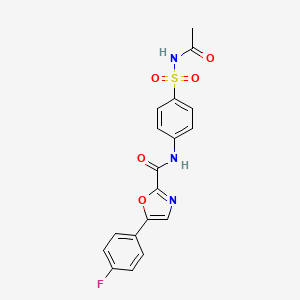
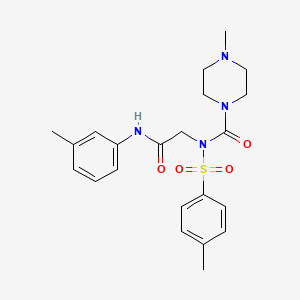
![10-(4-bromobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2512571.png)
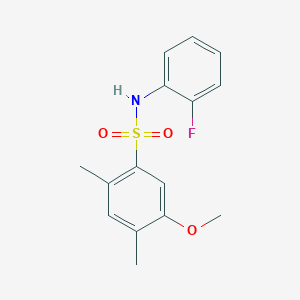
![1-{[(pyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2512576.png)
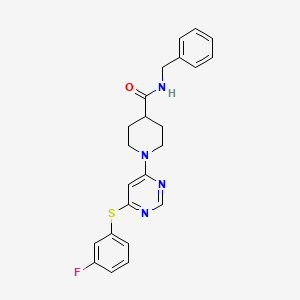
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2512579.png)
